4-(Dimethylamino)butan-2-one hydrochloride

Description

The exact mass of the compound 4-(Dimethylamino)butan-2-one hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(Dimethylamino)butan-2-one hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Dimethylamino)butan-2-one hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

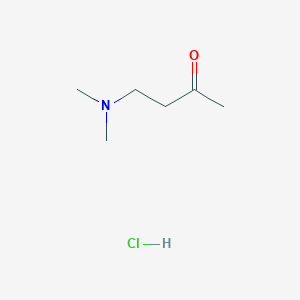

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-(dimethylamino)butan-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c1-6(8)4-5-7(2)3;/h4-5H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTCFREZFQSHYLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCN(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54493-24-2 | |

| Record name | 4-(dimethylamino)butan-2-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

what is the structure of 4-(dimethylamino)butan-2-one hydrochloride

Topic: Technical Profile: 4-(Dimethylamino)butan-2-one Hydrochloride Content Type: In-depth Technical Guide Audience: Researchers, Synthetic Chemists, and Drug Development Professionals[1]

Executive Summary

4-(Dimethylamino)butan-2-one hydrochloride (CAS: 54493-24-2) is a specialized Mannich base derivative primarily utilized as a latent source of methyl vinyl ketone (MVK) in organic synthesis. Structurally, it consists of a butan-2-one backbone functionalized with a dimethylamino group at the terminal position, stabilized as a hydrochloride salt.[1][2][3]

In drug development and complex molecule synthesis, this compound solves a critical safety and stability challenge.[1] Methyl vinyl ketone is a highly reactive, toxic, and unstable Michael acceptor.[1] By using 4-(dimethylamino)butan-2-one hydrochloride as a precursor, researchers can generate MVK in situ via thermal elimination, allowing for controlled Robinson annulations and Michael additions without handling the hazardous free enone directly.[1]

Molecular Architecture & Physiochemical Properties

The compound is an acyclic ketone featuring a tertiary amine salt.[1] Its stability as a hydrochloride salt stands in contrast to the free base, which is prone to polymerization and oxidation.[1]

Chemical Identity Table

| Property | Detail |

| IUPAC Name | 4-(Dimethylamino)butan-2-one hydrochloride |

| Common Name | Mannich Base of Acetone; DMAB-HCl |

| CAS Number | 54493-24-2 (HCl Salt); 2543-57-9 (Free Base) |

| Molecular Formula | C₆H₁₃NO[3] · HCl |

| Molecular Weight | 151.63 g/mol |

| Physical State | Hygroscopic crystalline solid (Salt); Liquid (Free Base) |

| Solubility | Highly soluble in water, ethanol, and methanol |

Structural Analysis

The molecule comprises three distinct functional zones:

-

Methyl Ketone (C2): Provides the electrophilic carbonyl center and an acidic alpha-methyl group.[1]

-

Ethylene Linker (C3-C4): A flexible two-carbon chain connecting the ketone to the amine.

-

Ammonium Center (N): The protonated dimethylamino group acts as a leaving group precursor.[1] Upon neutralization and heating, this group is eliminated to form the double bond of MVK.[1]

Synthesis: The Mannich Reaction[1][6][7]

The industrial and laboratory synthesis of 4-(dimethylamino)butan-2-one hydrochloride is a classic example of the Mannich Reaction . It involves the condensation of an enolizable ketone (acetone) with a non-enolizable aldehyde (formaldehyde) and a secondary amine (dimethylamine).[1]

Reaction Protocol

-

Reagents: Acetone (excess), Formaldehyde (paraformaldehyde or formalin), Dimethylamine hydrochloride.[1]

-

Catalyst: Catalytic HCl (often provided by the amine salt itself).[1]

-

Solvent: Ethanol or Isopropanol.[1]

-

Conditions: Reflux for 2–6 hours.[1]

Mechanistic Pathway

The reaction proceeds through the formation of a reactive iminium ion, which is then attacked by the enol form of acetone.[1]

Figure 1: Mechanistic pathway of the Mannich reaction yielding 4-(dimethylamino)butan-2-one HCl.[1]

Key Application: In Situ MVK Generation

The primary utility of this compound in drug development is its role as a "masked" Methyl Vinyl Ketone (MVK).[1] MVK is a potent Michael acceptor used to build cyclic structures (e.g., steroids, terpenes) via the Robinson Annulation.[1]

The Problem with MVK

-

Toxicity: High inhalation toxicity and lachrymatory properties.[1][4]

-

Instability: Polymerizes rapidly without stabilizers.[1]

-

Handling: Difficult to store and dispense accurately in small quantities.[1]

The Solution: Thermal Elimination

By adding 4-(dimethylamino)butan-2-one hydrochloride to the reaction mixture with a base, the free amine is generated.[1] Subsequent heating causes a Hofmann-type elimination (or retro-Michael reaction), releasing MVK slowly and directly into the reaction medium where it is immediately consumed by the nucleophile.[1]

Figure 2: Generation of Methyl Vinyl Ketone (MVK) from the Mannich base precursor.[1]

Analytical Characterization Protocols

To validate the identity of 4-(dimethylamino)butan-2-one hydrochloride, Nuclear Magnetic Resonance (NMR) is the gold standard.[1]

Predicted ¹H-NMR Profile (D₂O)

Note: Chemical shifts may vary slightly based on concentration and pH.[1]

| Position | Group | Shift (δ ppm) | Multiplicity | Integration | Assignment Logic |

| 1 | Methyl Ketone | 2.25 | Singlet (s) | 3H | Alpha to carbonyl (CH₃-C=O) |

| 3 | Methylene | 3.05 | Triplet (t) | 2H | Alpha to carbonyl (CH₂-C=O) |

| 4 | Methylene | 3.40 | Triplet (t) | 2H | Alpha to ammonium (CH₂-N⁺) |

| N-Me | N-Methyls | 2.90 | Singlet (s) | 6H | N⁺(CH₃)₂ protons (deshielded) |

Quality Control Checks

-

Melting Point: Pure HCl salts of Mannich bases are typically crystalline.[1] A sharp melting point (often >100°C, though specific values vary by hydration) indicates purity.[1]

-

Solubility Test: The compound should dissolve completely in water.[1] Turbidity suggests the presence of the free base or polymerization products.[1]

Safety & Handling (SDS Context)

-

Hygroscopicity: The HCl salt is hygroscopic.[1] It must be stored in a desiccator or tightly sealed container to prevent "caking" or hydrolysis.[1]

-

Toxic Decomposition: Upon heating or treatment with strong base, the compound releases Methyl Vinyl Ketone (highly toxic, lachrymator) and Dimethylamine (flammable gas).[1] All reactions involving base/heat must be performed in a functioning fume hood.[1]

-

Skin Contact: Causes irritation.[1][2][4] Standard PPE (gloves, goggles, lab coat) is mandatory.[1]

References

-

PubChem. (n.d.).[5] 4-(Dimethylamino)butan-2-one hydrochloride.[2][3][6] National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link][1]

-

Organic Syntheses. (1963). 1-Diethylamino-3-butanone (Analogous Procedure). Organic Syntheses, Coll. Vol. 4, p. 281. Retrieved February 14, 2026, from [Link][1]

-

AdiChemistry. (n.d.).[1] Mannich Reaction: Mechanism and Applications. Retrieved February 14, 2026, from [Link][1]

-

Wikipedia. (n.d.).[1] Methyl vinyl ketone.[1][7][4] Retrieved February 14, 2026, from [Link][1]

Sources

- 1. rsc.org [rsc.org]

- 2. Buy 4-(Dimethylamino)butan-2-one hydrochloride | 54493-24-2 [smolecule.com]

- 3. 4-(Dimethylamino)butan-2-one hydrochloride | C6H14ClNO | CID 12239882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methyl vinyl ketone - Wikipedia [en.wikipedia.org]

- 5. PubChemLite - 4-(dimethylamino)butan-2-one (C6H13NO) [pubchemlite.lcsb.uni.lu]

- 6. WO2004066919A2 - Synthesis of 4amino-2-butenoyl chlorides and their use in the preparation of 3-cyano quinolines - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Physicochemical Properties of 4-(Dimethylamino)butan-2-one HCl

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Dimethylamino)butan-2-one hydrochloride (HCl) is a chemical compound of interest in various fields of chemical synthesis and pharmaceutical research. As a ketone and a tertiary amine hydrochloride salt, its physicochemical properties are critical for its handling, formulation, and application in further research and development. This guide provides a comprehensive overview of its known properties and outlines detailed experimental protocols for their determination, offering a framework for its complete characterization.

The hydrochloride salt of 4-(dimethylamino)butan-2-one enhances its stability and aqueous solubility compared to its free base form, a common strategy in drug development to improve the bioavailability of amine-containing compounds.[1] A thorough understanding of its physicochemical characteristics is paramount for researchers aiming to utilize this compound as a building block in organic synthesis or to investigate its potential pharmacological applications.

Chemical Structure and Identification

The chemical structure of 4-(dimethylamino)butan-2-one HCl is fundamental to understanding its properties and reactivity.

C1 -- C2; C2 -- C3; C3 -- N; N -- C5; N -- C6; C2 -- O [style=double]; N -- H [style=dotted]; H [pos="2.5,0.5!"]; Cl [pos="3.5,0.5!"];

C1 [pos="-1,0!"]; C2 [pos="0,0!"]; C3 [pos="1,0!"]; N [pos="2,0!"]; C5 [pos="2.5, -0.8!"]; C6 [pos="2.5, 0.8!"]; O [pos="0,1!"];

label="4-(Dimethylamino)butan-2-one HCl"; labelloc="b"; fontsize=12; }

Figure 1: Chemical Structure of 4-(Dimethylamino)butan-2-one HClPhysicochemical Properties

A summary of the known and computed physicochemical properties of 4-(dimethylamino)butan-2-one and its hydrochloride salt is presented below. It is important to distinguish between data for the free base and the hydrochloride salt.

| Property | Value | Source |

| Molecular Formula | C₆H₁₄ClNO | PubChem[2][3] |

| Molecular Weight | 151.63 g/mol | PubChem[2][3] |

| IUPAC Name | 4-(dimethylamino)butan-2-one;hydrochloride | PubChem[2][3] |

| CAS Number | 54493-24-2 | PubChem[2][3] |

| Physical Form | Expected to be a solid at room temperature. The free base is a colorless to yellow liquid.[4][5] | - |

| Melting Point | Not experimentally determined in the provided sources. A related compound, 4-(diethylamino)-butan-2-one, has a reported boiling point of 76-78 °C at 16 mmHg, but no melting point is available.[6] | - |

| Solubility | Qualitatively described as having enhanced aqueous solubility due to the hydrochloride salt form.[1] Specific quantitative data is not available. | - |

| pKa (of the free base) | 8.4 (basic) | PubChem[7][8] |

Experimental Protocols for Physicochemical Characterization

To provide a comprehensive profile of 4-(dimethylamino)butan-2-one HCl, the following experimental protocols are recommended for the determination of its key physicochemical properties.

Melting Point Determination

The melting point is a critical indicator of purity for a solid compound.[9][10]

A -> B -> C -> D -> E -> F -> G; }

Figure 2: Workflow for Melting Point DeterminationProtocol:

-

Sample Preparation: Ensure the 4-(dimethylamino)butan-2-one HCl sample is completely dry by placing it in a desiccator over a suitable drying agent for at least 24 hours.[9]

-

Capillary Loading: Finely powder a small amount of the dried sample. Tap the open end of a capillary tube into the powder to collect a small amount of the sample. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end to a height of 2-3 mm.[11]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a calibrated melting point apparatus.

-

Approximate Melting Point: Heat the sample at a rapid rate (e.g., 10-15 °C per minute) to quickly determine an approximate melting range.

-

Accurate Melting Point: Allow the apparatus to cool to at least 20 °C below the approximate melting point.[11] Prepare a new capillary with a fresh sample. Heat the sample at a slow rate of 1-2 °C per minute.[12]

-

Data Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point of the substance. For a pure compound, this range should be narrow (0.5-2 °C).[10]

Solubility Determination

Determining the solubility in various solvents is crucial for understanding the compound's behavior in different environments, which is vital for formulation and reaction condition selection.[13]

A -> B -> C -> D -> E -> F -> G; }

Figure 3: Workflow for Quantitative Solubility DeterminationProtocol (Shake-Flask Method):

-

Preparation: Add an excess amount of 4-(dimethylamino)butan-2-one HCl to a series of vials, each containing a known volume of a specific solvent (e.g., water, ethanol, methanol, dichloromethane, acetone).

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection: After equilibration, allow the vials to stand undisturbed until the excess solid has settled. Carefully withdraw a known volume of the supernatant.

-

Quantification: Determine the concentration of the dissolved 4-(dimethylamino)butan-2-one HCl in the supernatant. This can be achieved through a validated analytical method such as HPLC-UV or by gravimetric analysis after solvent evaporation.[14]

-

Calculation: Express the solubility as the concentration of the solute in the saturated solution (e.g., in mg/mL or mol/L).

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the chemical structure and identifying functional groups.

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.[15][16][17][18]

Expected ¹H NMR Spectral Features:

Based on the structure of 4-(dimethylamino)butan-2-one HCl and data from similar compounds, the following proton signals are anticipated (chemical shifts are approximate and will be influenced by the solvent):

-

Singlet (~2.2 ppm): Corresponding to the three protons of the methyl group adjacent to the carbonyl group (CH₃-C=O).

-

Triplet (~3.0-3.2 ppm): Representing the two protons of the methylene group adjacent to the carbonyl group (-C(=O)-CH₂-).

-

Triplet (~3.4-3.6 ppm): Corresponding to the two protons of the methylene group adjacent to the nitrogen atom (-CH₂-N-).

-

Singlet (~2.8-3.0 ppm): Representing the six protons of the two methyl groups on the nitrogen atom (N-(CH₃)₂).

-

Broad Singlet (variable, downfield): Corresponding to the proton on the positively charged nitrogen atom (N⁺-H). The chemical shift of this proton can be highly variable and may exchange with deuterated solvents.

Expected ¹³C NMR Spectral Features:

The ¹³C NMR spectrum is expected to show distinct signals for each unique carbon atom in the molecule.[19]

-

~208 ppm: Carbonyl carbon (C=O).[19]

-

~50-60 ppm: Methylene carbon adjacent to the nitrogen atom (-CH₂-N-).

-

~40-50 ppm: Methylene carbon adjacent to the carbonyl group (-C(=O)-CH₂-).

-

~40-45 ppm: Methyl carbons on the nitrogen atom (N-(CH₃)₂).

-

~30 ppm: Methyl carbon adjacent to the carbonyl group (CH₃-C=O).[19]

Protocol:

-

Sample Preparation: Dissolve an appropriate amount of 4-(dimethylamino)butan-2-one HCl in a deuterated solvent (e.g., D₂O, DMSO-d₆, or CDCl₃). The choice of solvent can affect the chemical shifts.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a calibrated NMR spectrometer.

-

Data Analysis: Process the spectra and assign the observed signals to the corresponding protons and carbons in the molecule based on their chemical shifts, integration (for ¹H), and splitting patterns (for ¹H).

FTIR spectroscopy is used to identify the functional groups present in the molecule.[20]

Expected FTIR Absorption Bands:

-

~2700-2400 cm⁻¹ (broad): N⁺-H stretching vibration of the tertiary amine salt.

-

~1715 cm⁻¹: C=O stretching vibration of the ketone.

-

~2950-2850 cm⁻¹: C-H stretching vibrations of the alkyl groups.

-

~1470-1440 cm⁻¹: C-H bending vibrations.

Protocol:

-

Sample Preparation: Prepare the sample using an appropriate method, such as creating a KBr pellet by mixing a small amount of the finely ground solid with dry KBr powder and pressing it into a transparent disk.[5][21] Alternatively, Attenuated Total Reflectance (ATR) can be used with the solid powder.[21]

-

Data Acquisition: Obtain the FTIR spectrum using a calibrated spectrometer.

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in 4-(dimethylamino)butan-2-one HCl.

Safety and Handling

4-(Dimethylamino)butan-2-one HCl is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[2][3] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

References

-

PubChem. 4-(Dimethylamino)butan-2-one hydrochloride. National Center for Biotechnology Information. [Link]

-

PubChem. 4-(Dimethylamino)butan-2-one. National Center for Biotechnology Information. [Link]

-

University of Calgary. Melting point determination. [Link]

-

Stanford Research Systems. Determination of Melting Points According to Pharmacopeia. [Link]

-

METU OpenCourseWare. DETERMINATION OF MELTING POINTS. [Link]

-

Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]

-

SSERC. Melting point determination. [Link]

-

National Journal of Pharmaceutical Sciences. Determination of solubility by gravimetric method: A brief review. [Link]

-

Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

-

MOLBASE. 4-(dimethylamino)-2-butanone(SALTDATA: HCl). [Link]

-

PubChem. 4-(Dimethylamino)butan-2-one hydrochloride. [Link]

-

PubChem. 4-(Dimethylamino)butan-2-one. [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. [Link]

-

Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]

-

ChemSynthesis. 4-diethylamino-butan-2-one. [Link]

-

Springer Medizin. Spectroscopic characterization and crystal structures of four hydrochloride cathinones. [Link]

-

ResearchGate. (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. [Link]

-

ResearchGate. FTIR spectra of (A) 4-DMAP, (B) DHBQ and (C) [4-DMAP-DHBQ] CT complex. [Link]

-

Air Hygiene. FTIR TESTING. [Link]

-

YouTube. #6 NMR Spectroscopy Challenge | ¹H & ¹³C APT NMR | Step-by-Step Structure Elucidation (30 Jan 2026). [Link]

-

johnkoesteroriginals.com. Basic 1h And 13c Nmr Spectroscopy. [Link]

-

Mesbah Energy. Spectroscopy 13C NMR and 1H NMR. [Link]

-

Chemistry LibreTexts. 13.12: Characteristics of ¹³C NMR Spectroscopy. [Link]

-

PubChemLite. 4-(dimethylamino)butan-2-one (C6H13NO). [Link]

-

NIST WebBook. 2-Butanone, 4-(diethylamino)-. [Link]

Sources

- 1. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 2. m.youtube.com [m.youtube.com]

- 3. 4-(Dimethylamino)butan-2-one hydrochloride | C6H14ClNO | CID 12239882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scribd.com [scribd.com]

- 5. eng.uc.edu [eng.uc.edu]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. 4-(Dimethylamino)butan-2-one | C6H13NO | CID 546913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. SSERC | Melting point determination [sserc.org.uk]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. thinksrs.com [thinksrs.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pharmajournal.net [pharmajournal.net]

- 15. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 16. researchgate.net [researchgate.net]

- 17. m.youtube.com [m.youtube.com]

- 18. Spectroscopy 13C NMR and 1H NMR - Mesbah Energy [irisotope.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. airhygiene.com [airhygiene.com]

- 21. drawellanalytical.com [drawellanalytical.com]

4-(dimethylamino)butan-2-one hydrochloride molecular weight and formula

Technical Monograph: 4-(Dimethylamino)butan-2-one Hydrochloride

Executive Summary

4-(Dimethylamino)butan-2-one hydrochloride (CAS: 54493-24-2) is a critical Mannich base intermediate used extensively in the synthesis of nitrogen-containing heterocycles and as a linker in medicinal chemistry.[1][2][3][4] As the hydrochloride salt of 4-(dimethylamino)butan-2-one, it offers superior stability compared to its free base, which is prone to polymerization and retro-Mannich elimination. This guide details its physicochemical properties, validated synthesis via the Mannich reaction, stability mechanisms, and applications in drug development.

Physicochemical Characterization

The following data establishes the baseline identity for quality control and stoichiometric calculations.

| Property | Value | Notes |

| IUPAC Name | 4-(Dimethylamino)butan-2-one hydrochloride | |

| Common Name | Dimethylaminobutanone HCl; Mannich Base of Acetone | |

| CAS Number | 54493-24-2 | Free Base CAS: 2543-57-9 |

| Molecular Formula | C₆H₁₄ClNO | C₆H₁₃NO[1][5][6] · HCl |

| Molecular Weight | 151.63 g/mol | Free Base MW: 115.17 g/mol |

| Appearance | White to off-white crystalline solid | Highly hygroscopic |

| Solubility | High in Water, Ethanol, Methanol | Insoluble in non-polar solvents (Hexane, Et₂O) |

| Melting Point | 110–115 °C (Decomposes) | Varies with moisture content |

Synthetic Pathway: The Mannich Reaction[8][9]

The synthesis of 4-(dimethylamino)butan-2-one hydrochloride is a classic example of the Mannich Reaction , involving the condensation of an enolizable ketone (acetone), a non-enolizable aldehyde (formaldehyde), and a secondary amine (dimethylamine).

Reaction Mechanism & Logic

The reaction proceeds via the formation of an iminium ion electrophile from formaldehyde and dimethylamine. Acetone, acting as the nucleophile in its enol form, attacks this iminium species.

-

Why HCl? The reaction requires acidic conditions to generate the reactive iminium ion. Furthermore, isolating the product as the hydrochloride salt prevents the "Retro-Mannich" elimination of the amine, which would generate the toxic and volatile Methyl Vinyl Ketone (MVK).

Experimental Protocol (Bench Scale)

Reagents:

-

Acetone (Solvent & Reagent): Excess (5–10 equivalents)

-

Paraformaldehyde: 1.0 equivalent

-

Dimethylamine Hydrochloride: 1.0 equivalent

-

Conc. HCl: Catalytic amount (approx. 0.05 eq)

-

Ethanol (absolute): Co-solvent (optional, for crystallization)

Step-by-Step Methodology:

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Mixing: Charge the flask with Dimethylamine Hydrochloride (1 eq) and Paraformaldehyde (1 eq).

-

Solvent Addition: Add Acetone (excess). The excess acetone drives the equilibrium forward and minimizes bis-alkylation (formation of the symmetrical di-Mannich base).

-

Catalysis: Add catalytic concentrated HCl.

-

Reflux: Heat the mixture to reflux (approx. 56–60 °C) for 12–16 hours. The suspension should clarify as the paraformaldehyde depolymerizes and reacts.

-

Isolation:

-

Cool the reaction mixture to room temperature.

-

If the product crystallizes spontaneously, filter under vacuum.

-

If no precipitate forms, concentrate the solution under reduced pressure (Rotavap) to remove excess acetone.

-

Recrystallize the residue from hot Ethanol/Acetone or Isopropanol.

-

-

Drying: Dry the white crystalline solid in a vacuum desiccator over

(crucial due to hygroscopicity).

Synthesis Workflow Diagram

Figure 1: Step-by-step workflow for the synthesis of 4-(dimethylamino)butan-2-one hydrochloride.

Stability & Reactivity: The Elimination Risk

A critical aspect of working with this molecule is understanding its latent reactivity. Under basic conditions or thermal stress, the free base undergoes

Safety Directive: Always store as the HCl salt at low temperatures (4°C) to inhibit this pathway.

Elimination Pathway Diagram

Figure 2: Stability profile showing the degradation of the free base into Methyl Vinyl Ketone.

Applications in Drug Design

Researchers utilize 4-(dimethylamino)butan-2-one hydrochloride primarily as a "masked"

-

Heterocycle Synthesis:

-

Pyrazoles: Reaction with hydrazines yields substituted pyrazoles.

-

Pyrimidines: Condensation with amidines or urea derivatives.

-

-

Prodrug Linkers: The dimethylamino group can be displaced or quaternized to link therapeutic payloads, improving solubility.

-

Robinson Annulation: It serves as a source of MVK in situ (generated slowly) for Robinson annulation reactions, providing better control than using MVK directly.

Analytical Protocols

To validate the identity of the synthesized compound, use the following expected spectroscopic signatures.

Nuclear Magnetic Resonance (¹H-NMR)

Solvent: D₂O (Deuterium Oxide)

| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Structural Context |

| 2.25 ppm | Singlet (s) | 3H | Methyl ketone | |

| 2.90 ppm | Singlet (s) | 6H | Dimethyl amine (Deshielded by HCl) | |

| 3.05 ppm | Triplet (t) | 2H | Methylene | |

| 3.45 ppm | Triplet (t) | 2H | Methylene |

Note: In DMSO-d6, an exchangeable broad singlet for the HCl proton may appear >10 ppm.

Infrared Spectroscopy (IR)

-

1710–1720 cm⁻¹: Strong C=O stretch (Ketone).

-

2400–2700 cm⁻¹: Broad Ammonium (

) stretch, characteristic of amine salts.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12239882, 4-(Dimethylamino)butan-2-one hydrochloride. Retrieved from [Link]

- Cummings, T. F., & Shelton, J. R. (1960). Mannich Reaction Mechanisms. Journal of Organic Chemistry, 25(3), 419-423. (Foundational mechanistic insight for Mannich base stability).

Sources

- 1. 4-(Dimethylamino)butan-2-one hydrochloride | C6H14ClNO | CID 12239882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-(dimethylamino)-2-butanone hydrochloride | 54493-24-2 [chemicalbook.com]

- 3. Buy 4-(Dimethylamino)butan-2-one hydrochloride | 54493-24-2 [smolecule.com]

- 4. PubChemLite - 4-(dimethylamino)butan-2-one (C6H13NO) [pubchemlite.lcsb.uni.lu]

- 5. 4-(Dimethylamino)butan-2-one | C6H13NO | CID 546913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-(Dimethylamino)butan-2-one | C6H13NO | CID 546913 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profile & Process Chemistry of 4-(Dimethylamino)butan-2-one Hydrochloride

Executive Summary

This guide provides a comprehensive technical analysis of the solubility characteristics of 4-(dimethylamino)butan-2-one hydrochloride (CAS: 54493-24-2). As a classic Mannich base salt, its solubility is governed by the interplay between its ionic hydrochloride moiety and its amphiphilic ketonic backbone. This document details solvent compatibility, thermodynamic driving forces, and validated protocols for recrystallization and purification, designed for researchers in organic synthesis and drug development.

Part 1: Physicochemical Identity[1]

Before addressing solubility, the structural parameters defining the solute-solvent interaction must be established.

| Property | Data | Relevance to Solubility |

| IUPAC Name | 4-(Dimethylamino)butan-2-one hydrochloride | Primary Identifier |

| CAS Number | 54493-24-2 | Database Verification |

| Molecular Formula | C₆H₁₄ClNO | Stoichiometry |

| Molecular Weight | 151.63 g/mol | Gravimetric Calculations |

| Structure Type | Mannich Base (β-amino ketone salt) | Amphiphilic (Polar salt + Organic backbone) |

| H-Bond Donors | 1 (Ammonium proton) | Interaction with protic solvents |

| H-Bond Acceptors | 2 (Ketone oxygen, Chloride ion) | Interaction with water/alcohols |

Part 2: Solubility Landscape

The solubility of 4-(dimethylamino)butan-2-one hydrochloride follows the "like dissolves like" principle, modified by the lattice energy of the crystal salt. The compound exhibits a distinct solubility gradient from polar protic to non-polar aprotic solvents.

Polar Protic Solvents (High Solubility)

-

Water: The compound is highly soluble.[1] The ionic dissociation of the hydrochloride salt (

) is entropically and enthalpically favored due to strong ion-dipole interactions with water molecules. -

Methanol / Ethanol:

-

Hot: High solubility. The hydroxyl groups of lower alcohols can solvate both the ammonium cation and the chloride anion effectively.

-

Cold: Moderate solubility. This temperature-dependent solubility differential is the basis for purification strategies.

-

Polar Aprotic Solvents (Moderate to Low Solubility)

-

Acetone: The compound shows limited solubility at room temperature. While the ketone backbone of the solute interacts with acetone, the ionic lattice is not effectively disrupted by acetone's dipole alone.

-

Application: Acetone is frequently used as an anti-solvent to induce precipitation from ethanolic solutions.

-

-

Acetonitrile / DMF: Moderate solubility.[1] Often used in reaction mixtures but less common for isolation due to high boiling points (DMF) or poor crystallization kinetics.

Non-Polar & Chlorinated Solvents (Poor Solubility)

-

Diethyl Ether / Hexane: Insoluble. These solvents lack the polarity to overcome the crystal lattice energy of the salt. They are ideal for washing crude solids to remove non-polar organic impurities (e.g., unreacted ketone starting materials).

-

Dichloromethane (DCM) / Chloroform: Low solubility for the hydrochloride salt compared to the free base. While the free amine is highly soluble in DCM, the salt form typically precipitates or forms a suspension unless a phase transfer catalyst or excess alcohol is present.

Summary Table: Estimated Solubility Profile

| Solvent Class | Representative Solvent | Solubility Rating | Primary Interaction Mechanism |

| Aqueous | Water (pH < 7) | Excellent (>100 mg/mL) | Ion-Dipole / H-Bonding |

| Alcohol | Methanol, Ethanol | Good (Heat dependent) | H-Bonding / Dielectric Screening |

| Ketone | Acetone | Poor (Anti-solvent) | Dipole-Dipole (insufficient for salt) |

| Ether | Diethyl Ether, THF | Insoluble | None (Lattice energy dominates) |

| Hydrocarbon | Hexane, Toluene | Insoluble | None |

Part 3: Thermodynamic Mechanism of Dissolution

Understanding the mechanism allows for precise manipulation of the purification process. The dissolution of 4-(dimethylamino)butan-2-one HCl involves overcoming the lattice enthalpy (

Figure 1: Thermodynamic cycle of dissolution and recrystallization. The process is reversible, allowing for purification.

Part 4: Validated Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this protocol to determine exact solubility limits for your specific batch/purity level.

-

Preparation: Weigh 100 mg of 4-(dimethylamino)butan-2-one HCl into a chemically resistant vial.

-

Addition: Add the target solvent in 100

L increments at a controlled temperature (e.g., 25°C). -

Agitation: Vortex for 60 seconds after each addition.

-

Endpoint: Record the volume (

) required for complete dissolution (clear solution, no particulates). -

Calculation:

.

Protocol B: Purification via Solvent/Anti-Solvent Recrystallization

The "Ethanol-Acetone" method is the industry standard for Mannich base hydrochlorides.

Objective: Isolate high-purity crystals from a crude reaction mixture.

Reagents:

-

Crude 4-(dimethylamino)butan-2-one HCl.[2]

-

Solvent: Absolute Ethanol (Hot).

-

Anti-Solvent: Acetone (Cold).

Workflow:

-

Dissolution: Place crude solid in a flask. Add minimum boiling ethanol until fully dissolved. Note: If insoluble particulates remain, filter while hot.

-

Nucleation: Remove from heat. Slowly add acetone dropwise until a faint turbidity (cloudiness) persists.

-

Crystallization: Re-heat slightly to clear the turbidity, then allow the solution to cool slowly to room temperature. Once at RT, place in a fridge (4°C) for 12 hours.

-

Isolation: Filter the white crystalline precipitate under vacuum.

-

Washing: Wash the filter cake with a 1:1 mixture of cold Ethanol/Acetone, followed by pure cold Acetone.

-

Drying: Dry in a vacuum oven at 40°C to remove residual solvent.

Figure 2: Step-by-step recrystallization workflow using the Ethanol/Acetone solvent system.

Part 5: Implications for Synthesis (Mannich Reaction)[1]

In the synthesis of this compound (typically reacting acetone, formaldehyde, and dimethylamine HCl), solubility dictates the workup:

-

Reaction Medium: The reaction is often performed in refluxing Ethanol or Isopropanol . The starting materials are soluble, but the product (the HCl salt) often remains in solution at reflux.

-

Isolation: Upon cooling the ethanol reaction mixture, the product may partially crystallize. To maximize yield, Acetone is added to the reaction mixture. Since the product is poorly soluble in acetone, this forces the salt out of the solution, allowing for easy filtration.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12239882, 4-(Dimethylamino)butan-2-one hydrochloride. Retrieved from [Link]

-

Organic Syntheses (1957). 1-Diethylamino-3-butanone (Analogous Mannich Base Procedure). Coll. Vol. 4, p. 281. Retrieved from [Link]

-

Roman, G. (2015). Mannich bases in medicinal chemistry and drug design. European Journal of Medicinal Chemistry. (Context on Mannich base solubility and isolation). Retrieved from [Link]

Sources

Methodological & Application

Application Note: 4-(Dimethylamino)butan-2-one Hydrochloride as a Strategic C4-Synthon in Agrochemical Formulation & Synthesis

Part 1: Executive Summary & Core Rationale

In the development of modern agrochemicals, 4-(dimethylamino)butan-2-one hydrochloride (CAS: 54493-24-2) serves a critical function as a "masked" reactive intermediate . While Methyl Vinyl Ketone (MVK) is a ubiquitous C4 building block for synthesizing pyrazole, pyrimidine, and cyclohexenone scaffolds found in herbicides and fungicides, MVK itself is hazardous, volatile, and prone to polymerization.

This application note details the use of DMA-Butanone HCl as a solid-state, shelf-stable surrogate for MVK. Upon basification or thermal treatment, this Mannich base salt undergoes a retro-Mannich reaction (Hofmann elimination type) to release MVK in situ. This allows for the precise, stoichiometric assembly of heterocyclic cores without the handling risks associated with neat MVK.

Key Advantages in Agrochemical R&D

| Feature | Methyl Vinyl Ketone (MVK) | DMA-Butanone HCl (The Salt) |

| Physical State | Volatile Liquid (BP: 81°C) | Crystalline Solid (MP: ~165°C) |

| Stability | Polymerizes rapidly (requires stabilizers) | Stable at Room Temp (Years) |

| Toxicity | High Inhalation Hazard (Lachrymator) | Low Volatility / Solid Handling |

| Stoichiometry | Difficult (due to volatility/polymerization) | Precise gravimetric dosing |

| Reaction Type | Direct Michael Addition | Controlled In Situ Release |

Part 2: Chemical Mechanism & Activation

The utility of DMA-Butanone HCl relies on the equilibrium between the Mannich base and the

Mechanism Diagram: In Situ Activation Pathway

Figure 1: The activation pathway of DMA-Butanone HCl. The salt is neutralized to the free base, which eliminates dimethylamine to generate the reactive MVK species for interception by nucleophiles.

Part 3: Application Protocols

Application 1: Synthesis of Pyrazole-Based Herbicide Scaffolds

Context: Pyrazoles are the core pharmacophore in major agrochemicals like Pyraflufen-ethyl (Herbicide), Fipronil (Insecticide), and Tebufenpyrad (Acaricide). The reaction of DMA-Butanone HCl with hydrazine derivatives provides a direct route to the dihydro-pyrazole skeleton, which is easily oxidized to the aromatic pyrazole.

Protocol A: Synthesis of 1-Phenyl-3-methyl-2-pyrazoline

Target Audience: Synthetic Chemists optimizing scaffold libraries.

Reagents:

-

4-(dimethylamino)butan-2-one HCl (1.0 eq)

-

Phenylhydrazine (1.1 eq)

-

Ethanol (Solvent)[1]

-

Sodium Acetate (1.2 eq, Base catalyst)

Step-by-Step Methodology:

-

Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 15.1 g (0.1 mol) of DMA-Butanone HCl in 100 mL of Ethanol .

-

Basification: Add 9.8 g (0.12 mol) of anhydrous Sodium Acetate. Stir for 10 minutes at room temperature to liberate the free Mannich base.

-

Addition: Dropwise add 11.9 g (0.11 mol) of Phenylhydrazine over 15 minutes. Note: The solution may turn slightly yellow/orange.

-

Cyclization: Heat the mixture to reflux (approx. 78°C) for 3–4 hours.

-

Workup: Cool the reaction mixture to room temperature. Pour into 300 mL of ice-water .

-

Isolation: The product (pyrazoline) will precipitate as a solid or oil. Extract with Ethyl Acetate (3 x 50 mL).

-

Purification: Wash the organic layer with brine, dry over

, and concentrate in vacuo. Recrystallize from ethanol/water if solid.

Validation Criteria:

-

HPLC: Single peak at expected retention time (purity >95%).

-

1H NMR: Disappearance of the dimethylamino singlet (~2.2 ppm) and appearance of pyrazoline ring protons (multiplets at ~2.8-3.5 ppm).

Application 2: Robinson Annulation for Fungicide Intermediates

Context: Cyclohexenone derivatives are vital for systemic fungicides. This protocol demonstrates using DMA-Butanone HCl as a "Michael Donor" to build carbocyclic rings via Robinson Annulation.

Protocol B: In Situ Generation for Michael Addition

Target Audience: Process Chemists scaling up ring-closure reactions.

Reagents:

-

2-Methyl-1,3-cyclohexanedione (Nucleophile)

-

DMA-Butanone HCl (Electrophile Source)

-

Toluene (Solvent)

-

Triethylamine (Base)

Step-by-Step Methodology:

-

Charge: Suspend 1.0 eq of 2-Methyl-1,3-cyclohexanedione and 1.2 eq of DMA-Butanone HCl in Toluene.

-

Activation: Add 1.5 eq of Triethylamine.

-

Reaction: Heat to reflux with a Dean-Stark trap (to remove water formed during the subsequent aldol condensation step).

-

Monitoring: Monitor by TLC for the disappearance of the dione. The reaction proceeds via Michael addition of the dione to the generated MVK, followed by intramolecular aldol condensation to close the second ring (Wieland-Miescher ketone analogue).

-

Outcome: This yields the bicyclic enone, a versatile intermediate for steroid-like or terpenoid agrochemicals.

Part 4: Quality Control & Analytical Specifications

To ensure reproducibility in formulation and synthesis, the raw material must meet strict specifications.

Table 1: QC Specifications for DMA-Butanone HCl

| Test Parameter | Specification | Method | Rationale |

| Appearance | White to off-white crystalline powder | Visual | Discoloration indicates oxidation or free amine release. |

| Assay (Titration) | Argentometric (Cl-) | Ensures correct stoichiometry for MVK release. | |

| Loss on Drying | Gravimetric | Moisture initiates premature hydrolysis/clumping. | |

| Solubility | Clear in Water/Ethanol | Visual | Turbidity suggests polymerization of trace MVK. |

| pH (10% soln) | 4.0 – 6.0 | pH Meter | Acidic pH confirms salt integrity; basic pH implies degradation. |

Part 5: Workflow Visualization

The following diagram illustrates the critical decision tree for researchers choosing between MVK and DMA-Butanone HCl, highlighting the safety and process benefits.

Figure 2: Decision matrix for selecting C4 synthons. Route B (Salt) offers superior process safety and stability profiles.

Part 6: References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12239882, 4-(Dimethylamino)butan-2-one hydrochloride. Retrieved from [Link]

-

World Intellectual Property Organization (WIPO). Process for the preparation of 2,2-diphenyl-4-(dimethylamino)-pentane nitrile (Methadone Precursor via Mannich Base). US Patent 4242274A. Retrieved from

-

Organic Syntheses. 1-Diethylamino-3-Butanone (Analogous Mannich Base Synthesis). Org.[1][2][5][6][7][8] Synth. 1950, 30, 20. Retrieved from [Link]

-

Maddaluno, J., et al. Michael Additions of Mannich Bases: A Review of the "Masked" Enone Concept. (General Reference for Mechanism).

Sources

- 1. pjsir.org [pjsir.org]

- 2. lifechempharma.com [lifechempharma.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Methyl vinyl ketone - Wikipedia [en.wikipedia.org]

- 6. Methyl vinyl ketone | C4H6O | CID 6570 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Synthesis of Fully Substituted Pyrazoles with a Dicyanomethyl Group via DBU/Lewis Acid-Mediated Annulation of D-A Cyclopropanes with Arylhydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

4-(dimethylamino)butan-2-one hydrochloride as a building block in organic chemistry

Executive Summary

4-(Dimethylamino)butan-2-one hydrochloride (CAS: 54493-24-2), often referred to as the "Mannich Base Salt," is a critical C4 building block in organic synthesis. Its primary utility lies in its ability to serve as a stabilized, solid surrogate for Methyl Vinyl Ketone (MVK) .

While MVK is a potent Michael acceptor, it is hazardous (highly toxic, lachrymator) and prone to rapid polymerization, making storage and precise stoichiometry difficult. The hydrochloride salt of the Mannich base overcomes these limitations by releasing MVK slowly in situ under basic conditions. This application note details the mechanistic advantages, handling protocols, and specific applications of this reagent in Robinson annulations and heterocycle construction.

Chemical Profile & Stability

| Property | Specification |

| IUPAC Name | 4-(Dimethylamino)butan-2-one hydrochloride |

| CAS Number | 54493-24-2 |

| Formula | C₆H₁₃NO[1][2] · HCl |

| MW | 151.63 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in water, methanol, ethanol; insoluble in non-polar ethers. |

| Stability | Hygroscopic but stable at room temperature. Does not polymerize like free MVK. |

| Hazard Class | Irritant (Solid); Generates Toxic MVK (Liquid/Vapor) upon basification. |

Expert Insight: The hydrochloride salt locks the amine in a protonated state, preventing the elimination reaction that generates the enone. This "chemical masking" allows researchers to weigh out precise equivalents of a solid rather than handling a volatile, polymerizable liquid.

Core Application: The Robinson Annulation

The Robinson Annulation is the cornerstone application for this reagent, widely used in the total synthesis of steroids (e.g., Cortisone) and terpenes. The reaction creates a six-membered ring containing an

Mechanistic Pathway: The "Slow Release" Advantage

Using the salt instead of neat MVK prevents high local concentrations of the Michael acceptor, which suppresses polymerization side reactions. The mechanism involves a base-promoted E1cB-like elimination of dimethylamine to generate the reactive enone species transiently.

Figure 1: Mechanistic pathway showing the in situ generation of MVK and subsequent cascade reaction.

Protocol: Synthesis of Wieland-Miescher Ketone

This protocol describes the synthesis of the Wieland-Miescher ketone, a bicyclic intermediate for steroid synthesis, using 2-methyl-1,3-cyclohexanedione and 4-(dimethylamino)butan-2-one hydrochloride.

Reagents:

-

2-Methyl-1,3-cyclohexanedione (1.0 eq)

-

4-(Dimethylamino)butan-2-one HCl (1.1 eq)[1]

-

Potassium Hydroxide (KOH) or Sodium Ethoxide (NaOEt)

-

Solvent: Methanol or Ethanol/Water mixture

Step-by-Step Methodology:

-

Preparation of Enolate:

-

Dissolve 2-methyl-1,3-cyclohexanedione (10 mmol) in Methanol (15 mL).

-

Add KOH (0.1 eq) to catalyze the reaction. Note: Some protocols use stoichiometric base if the Michael addition is slow.

-

-

Addition of Mannich Salt:

-

Add 4-(dimethylamino)butan-2-one hydrochloride (11 mmol) directly to the reaction mixture as a solid.

-

Why? Adding the solid salt allows it to dissolve gradually, providing a steady stream of MVK as the base neutralizes the HCl.

-

-

Reflux (Michael Addition & Cyclization):

-

Heat the mixture to reflux (approx. 65°C for MeOH) for 4–6 hours.

-

Monitoring: Monitor by TLC. The intermediate triketone (Michael adduct) may form first.[4] Continued reflux drives the intramolecular aldol condensation.

-

Optimization: If the ring closure is sluggish, a secondary acid-catalyzed step (p-TsOH in benzene/toluene with Dean-Stark) may be required, but the basic conditions usually suffice for this substrate.

-

-

Workup:

-

Purification:

-

Purify via flash column chromatography (Hexanes/EtOAc) or recrystallization (depending on purity).

-

Expected Outcome: A yellow to orange oil or solid (Wieland-Miescher ketone), typically in 60–75% yield.[7]

Advanced Application: Synthesis of N-Heterocycles

Beyond carbon-carbon bond formation, this building block is essential for synthesizing pyrimidines and quinolines by reacting with binucleophiles.

Example: Synthesis of 2-Substituted Pyrimidines Reacting 4-(dimethylamino)butan-2-one HCl with amidines or urea derivatives yields 4-methylpyrimidines.

-

Reagents: Benzamidine hydrochloride, 4-(dimethylamino)butan-2-one HCl, NaOEt (2.5 eq), Ethanol.

-

Conditions: Reflux 12 hours.

-

Mechanism: The amidine nitrogen attacks the in situ generated enone (Michael type), followed by condensation with the ketone carbonyl.

Troubleshooting & Expert Tips

| Issue | Probable Cause | Solution |

| Low Yield / Polymerization | MVK concentration too high. | Decrease the rate of base addition or lower the reaction temperature. Ensure the Mannich salt is dry. |

| Incomplete Cyclization | Aldol step failed. | The Michael addition might have worked, but the ring didn't close. Add a second step: treat the crude Michael adduct with pyrrolidine/acetic acid (organocatalysis) or p-TsOH. |

| Material is Sticky/Wet | Salt is hygroscopic. | Dry the hydrochloride salt in a vacuum desiccator over P₂O₅ before use. Water can quench the enolate. |

Safety & Handling

CRITICAL WARNING: While the salt is stable, basification generates Methyl Vinyl Ketone (MVK) .

-

Toxicity: MVK is highly toxic by inhalation and skin contact. It is a severe lachrymator.

-

Engineering Controls: All reactions involving base and this salt must be performed in a functioning fume hood.

-

Waste Disposal: Quench reaction mixtures with excess aqueous amine (e.g., glycine or aqueous ammonia) to scavenge unreacted MVK before disposal.

References

-

Robinson Annulation Original Methodology

-

Synthesis of Wieland-Miescher Ketone

-

Use of Mannich Bases as MVK Precursors

- Organic Syntheses, Coll. Vol. 4, p.581 (1963); Vol. 38, p.40 (1958). Methylene Derivatives of Catechol and Veratrole.

-

Modern Heterocycle Synthesis Applications

-

PubChem Compound Summary for CID 12239882, 4-(Dimethylamino)butan-2-one hydrochloride.[1]

-

-

Safety Data & Handling (MVK)

- CDC - NIOSH Pocket Guide to Chemical Hazards - Methyl vinyl ketone.

Sources

- 1. 4-(Dimethylamino)butan-2-one hydrochloride | C6H14ClNO | CID 12239882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-(dimethylamino)-2-butanone hydrochloride | 54493-24-2 [chemicalbook.com]

- 3. Robinson annulation - Wikipedia [en.wikipedia.org]

- 4. Robinson Annulation [organic-chemistry.org]

- 5. 4-(Dimethylamino)butan-2-one [myskinrecipes.com]

- 6. juniperpublishers.com [juniperpublishers.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

Synthesis of 4-(Dimethylamino)butan-2-one Hydrochloride: A Detailed Application Protocol for the Mannich Reaction

Abstract

This comprehensive application note provides a detailed experimental protocol for the synthesis of 4-(dimethylamino)butan-2-one hydrochloride, a valuable Mannich base, through the classic one-pot, three-component Mannich reaction. This guide is tailored for researchers, chemists, and professionals in drug development, offering an in-depth exploration of the reaction mechanism, procedural intricacies, safety considerations, and purification techniques. By elucidating the rationale behind each experimental step, this document serves as a practical and educational resource for the successful and safe execution of this important carbon-carbon bond-forming reaction.

Introduction: The Significance of the Mannich Reaction

The Mannich reaction is a cornerstone of organic synthesis, enabling the aminoalkylation of an acidic proton located alpha to a carbonyl group.[1][2] This powerful three-component condensation involves an active hydrogen compound (an enolizable aldehyde or ketone), a primary or secondary amine, and a non-enolizable aldehyde (typically formaldehyde).[3][4] The resulting β-aminocarbonyl compounds, known as Mannich bases, are pivotal intermediates in the synthesis of a wide array of pharmaceuticals, natural products, and complex organic molecules.[1]

The utility of Mannich bases stems from their versatile chemical nature, allowing for further transformations into β-amino alcohols, α,β-unsaturated ketones, and other significant structural motifs. This protocol focuses on the synthesis of 4-(dimethylamino)butan-2-one hydrochloride from acetone, dimethylamine hydrochloride, and paraformaldehyde, a reaction of broad academic and industrial relevance.

Reaction Principle and Mechanism

The Mannich reaction proceeds under acidic conditions, which are crucial for the formation of the key electrophilic species, the Eschenmoser salt precursor, a dimethylaminomethylium ion.[1] The use of dimethylamine hydrochloride serves a dual purpose: it acts as the secondary amine source and maintains the acidic pH required for the reaction to proceed efficiently.[1]

The mechanism can be dissected into two primary stages:

-

Formation of the Iminium Ion: Dimethylamine reacts with formaldehyde (generated from the depolymerization of paraformaldehyde) in the presence of an acid catalyst. This initial nucleophilic addition forms a hemiaminal, which then undergoes acid-catalyzed dehydration to generate the highly electrophilic dimethylaminomethylium (iminium) ion.[1][5]

-

Nucleophilic Attack by the Enol: Acetone, the enolizable carbonyl component, tautomerizes to its enol form under the acidic conditions. The electron-rich double bond of the enol then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion. This step forms the new carbon-carbon bond. Subsequent deprotonation of the carbonyl oxygen yields the final product, the Mannich base, as its hydrochloride salt.[1][5]

Caption: Reaction Mechanism Overview.

Materials and Safety

3.1. Reagent & Solvent Properties

A thorough understanding of the properties of all reactants and solvents is paramount for both safety and experimental success.

| Compound | Formula | MW ( g/mol ) | Role | m.p. (°C) | b.p. (°C) | Key Hazards |

| Acetone | C₃H₆O | 58.08 | Enolizable Ketone / Solvent | -95 | 56 | Highly flammable, serious eye irritant, may cause drowsiness.[6][7][8][9] |

| Paraformaldehyde | (CH₂O)n | (30.03)n | Formaldehyde Source | 120-170 (decomp.) | N/A | Flammable solid, harmful if swallowed/inhaled, causes serious eye damage, skin/respiratory irritant, suspected carcinogen.[10][11][12][13] |

| Dimethylamine HCl | C₂H₈ClN | 81.54 | Secondary Amine Source | 171 | Decomposes | Harmful if swallowed, causes skin and eye irritation.[14][15][16][17] |

| Hydrochloric Acid (conc.) | HCl | 36.46 | Catalyst | N/A | ~85 | Corrosive, causes severe skin burns and eye damage, respiratory irritant.[18][19][20][21] |

| Ethanol (95%) | C₂H₆O | 46.07 | Solvent | -114 | 78 | Highly flammable liquid and vapor, causes serious eye irritation.[22][23][24][25][26] |

3.2. Safety Precautions & Personal Protective Equipment (PPE)

This procedure involves hazardous materials and must be conducted in a well-ventilated fume hood. Adherence to standard laboratory safety protocols is mandatory.

-

Engineering Controls: All operations must be performed inside a certified chemical fume hood to mitigate exposure to volatile and toxic fumes from acetone, formaldehyde, and hydrochloric acid.[8][10][19]

-

Personal Protective Equipment (PPE):

-

Specific Hazards:

-

Flammability: Acetone and ethanol are highly flammable. Ensure no open flames or spark sources are present in the laboratory.[6][22]

-

Corrosivity: Concentrated hydrochloric acid is extremely corrosive and can cause severe burns. Handle with extreme care.[19]

-

Toxicity: Paraformaldehyde is a source of formaldehyde, which is toxic and a suspected carcinogen. Avoid inhalation of dust.[10][12] Dimethylamine hydrochloride is harmful if swallowed.[15][17]

-

-

Waste Disposal: All chemical waste must be disposed of in accordance with local, state, and federal regulations. Segregate halogenated and non-halogenated waste streams as appropriate.

Experimental Protocol

This protocol is adapted from established procedures for Mannich reactions, such as the one detailed in Organic Syntheses for a similar transformation.[27][28]

Caption: Experimental Synthesis Workflow.

4.1. Reaction Setup

-

To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add acetone (60 mL, ~0.82 mol).

-

Causality: Acetone serves as both the enolizable ketone (the nucleophile) and a co-solvent. Using it in excess ensures it is readily available for the reaction.

-

-

To the stirring acetone, add dimethylamine hydrochloride (52.7 g, 0.65 mol).

-

Carefully add paraformaldehyde (19.8 g, equivalent to ~0.66 mol of formaldehyde).

-

Causality: Paraformaldehyde is a stable, solid polymer of formaldehyde, making it easier and safer to handle than gaseous formaldehyde. It depolymerizes in situ under acidic and heated conditions to provide the necessary aldehyde.[28]

-

-

Add 95% ethanol (80 mL) to the flask.

-

Causality: Ethanol is a protic solvent that helps to dissolve the reactants, particularly the amine salt, and facilitates the formation of the iminium ion.[3]

-

-

In a fume hood , cautiously add concentrated hydrochloric acid (1 mL) to the mixture.

-

Causality: A catalytic amount of strong acid is essential to protonate the carbonyls and facilitate both the iminium ion formation and the enolization of acetone.[4]

-

4.2. Reaction Execution

-

With gentle stirring, heat the reaction mixture to reflux using a heating mantle. The mixture, which may initially be a biphasic slurry, should become a homogeneous, yellowish solution as the paraformaldehyde dissolves and the reaction proceeds.[28]

-

Maintain the reflux for 2 hours.

-

Causality: The elevated temperature accelerates the rate of reaction, ensuring the depolymerization of paraformaldehyde and the subsequent condensation steps proceed to completion in a reasonable timeframe.

-

4.3. Work-up and Product Isolation

-

After the reflux period, turn off the heating and allow the flask to cool slightly.

-

Transfer the warm, yellowish solution to a 1 L Erlenmeyer flask.

-

Cool the solution in an ice-water bath with occasional swirling. As the solution cools, the product, 4-(dimethylamino)butan-2-one hydrochloride, will begin to crystallize.

-

To maximize precipitation, slowly add approximately 500 mL of cold acetone to the chilled solution while stirring.

-

Causality: The product hydrochloride salt is significantly less soluble in the acetone-ethanol mixture than in pure ethanol, especially at low temperatures. Adding excess acetone forces the product out of solution, leading to a higher isolated yield.[28] The excess dimethylamine hydrochloride starting material tends to remain soluble.[28]

-

-

Allow the flask to stand in the ice bath for at least 30 minutes to ensure complete crystallization.

-

Collect the crystalline solid by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with two portions of cold acetone (25 mL each) to remove any residual soluble impurities.

-

Dry the crude product at 40-50°C in a vacuum oven to a constant weight. The crude product is often suitable for many subsequent applications.

4.4. Purification (Recrystallization)

For obtaining a high-purity product, recrystallization is recommended.

-

Transfer the crude solid to a clean Erlenmeyer flask.

-

Add the minimum amount of hot 95% ethanol required to fully dissolve the solid (approximately 85-90 mL for a ~75 g crude yield). Gentle warming on a hot plate may be necessary.[28]

-

Once dissolved, remove the flask from the heat.

-

Slowly and with gentle swirling, add acetone (approximately 450-500 mL) to the hot ethanolic solution. The pure product will begin to precipitate as fine, white crystals.

-

Allow the mixture to cool to room temperature, then place it in an ice-water bath for 30 minutes to complete the crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold acetone, and dry in a vacuum oven at 70°C.

-

Expected Yield: 65-75%

-

Expected Melting Point: 155-156°C[28]

-

Conclusion

This application note provides a robust and well-grounded protocol for the synthesis of 4-(dimethylamino)butan-2-one hydrochloride via the Mannich reaction. By carefully controlling the stoichiometry, reaction conditions, and work-up procedure, researchers can reliably obtain this valuable synthetic intermediate in good yield and high purity. The emphasis on the rationale behind each step and the comprehensive safety guidelines are intended to empower scientists to perform this reaction with confidence, efficiency, and a paramount focus on safety.

References

-

ChemSupply Australia Pty Ltd. (2024, December 17). Safety Data Sheet for Acetone. Retrieved from [Link]

- Generic MSDS. (2026, January 20). Dimethylamine Hydrochloride - Material Safety Data Sheet (MSDS). (This is a representative source; specific supplier SDS should always be consulted).

-

Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Dimethylamine Hydrochloride, 99% (Dry Substance). Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Acetone. Retrieved from [Link]

-

Agilent Technologies, Inc. (2024, August 23). Ethanol - Safety Data Sheet. Retrieved from [Link]

-

Redox. (2022, May 24). Safety Data Sheet Paraformaldehyde. Retrieved from [Link]

-

HS Composites Ltd. (2021, March 30). Safety Data Sheet Acetone. Retrieved from [Link]

-

Australian Chemical Reagents. (2022, February). Hydrochloric acid 0.02N - Safety Data Sheet. Retrieved from [Link]

-

Ecolab. (n.d.). SAFETY DATA SHEET HYDROCHLORIC ACID 33%. Retrieved from [Link]

-

INEOS Group. (2022, December 1). SAFETY DATA SHEET Hydrochloric Acid, 31 – 36%. Retrieved from [Link]

-

AKKİM. (n.d.). DIMETHYLAMINE-HYDROCHLORIDE-Safety-Data-Sheet. Retrieved from [Link]

-

PENTA. (2024, December 10). Safety Data Sheet: Paraformaldehyde. Retrieved from [Link]

-

EMD Millipore. (2015, January 27). SAFETY DATA SHEET Hydrochloric Acid, 34-37% OmniTrace®. Retrieved from [Link]

-

Evans Vanodine. (n.d.). SAFETY DATA SHEET PARAFORMALDEHYDE PRILLS. Retrieved from [Link]

- Generic SDS. (n.d.). Safety Data Sheet: Acetone. (This is a representative source; specific supplier SDS should always be consulted).

-

Lab-Scan. (2020, October). ETHANOL 70% LS1196 - SAFETY DATA SHEET. Retrieved from [Link]

-

3D-basics. (2025, February 28). Safety Data Sheet: Ethanol 99,9%. Retrieved from [Link]

-

UNC-Chapel Hill. (2022, February 5). Safety Data Sheet: Paraformaldehyde. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Paraformaldehyde. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Ethanol 96%. Retrieved from [Link]

-

SK discovery. (2025, June 26). Ethyl alcohol 99.9% - SAFETY DATA SHEET. Retrieved from [Link]

- Maxwell, C. E. (1943). β-Dimethylaminopropiophenone Hydrochloride. Organic Syntheses, 23, 30.

-

Organic Syntheses, Inc. (n.d.). β-DIMETHYLAMINOPROPIOPHENONE HYDROCHLORIDE. Retrieved from [Link]

-

AdiChemistry. (n.d.). MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS. Retrieved from [Link]

-

NROChemistry. (n.d.). Mannich Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Mannich reaction. Retrieved from [Link]

-

ChemTube3D. (n.d.). Mannich reaction. Retrieved from [Link]

-

Chemistry Steps. (2021, December 1). Mannich Reaction. Retrieved from [Link]

-

PubChem. (n.d.). 4-(Dimethylamino)butan-2-one hydrochloride. Retrieved from [Link]

Sources

- 1. adichemistry.com [adichemistry.com]

- 2. Mannich reaction - Wikipedia [en.wikipedia.org]

- 3. Mannich Reaction | NROChemistry [nrochemistry.com]

- 4. chemtube3d.com [chemtube3d.com]

- 5. Mannich Reaction - Chemistry Steps [chemistrysteps.com]

- 6. chemsupply.com.au [chemsupply.com.au]

- 7. rcilabscan.com [rcilabscan.com]

- 8. carlroth.com:443 [carlroth.com:443]

- 9. hscomposites.co.nz [hscomposites.co.nz]

- 10. redox.com [redox.com]

- 11. pentachemicals.eu [pentachemicals.eu]

- 12. policies.unc.edu [policies.unc.edu]

- 13. carlroth.com [carlroth.com]

- 14. chemicalbull.com [chemicalbull.com]

- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 16. akkim.com.tr [akkim.com.tr]

- 17. echemi.com [echemi.com]

- 18. chemsupply.com.au [chemsupply.com.au]

- 19. assets.pim.ecolab.com [assets.pim.ecolab.com]

- 20. ineos.com [ineos.com]

- 21. health.state.mn.us [health.state.mn.us]

- 22. agilent.com [agilent.com]

- 23. advancechemicals.com.au [advancechemicals.com.au]

- 24. static.3d-basics.com [static.3d-basics.com]

- 25. carlroth.com:443 [carlroth.com:443]

- 26. duksan.kr [duksan.kr]

- 27. orgsyn.org [orgsyn.org]

- 28. Organic Syntheses Procedure [orgsyn.org]

Application Notes & Protocols: Reductive Amination of 4-(Dimethylamino)butan-2-one Hydrochloride

Abstract

Reductive amination stands as a cornerstone transformation in organic synthesis and medicinal chemistry, prized for its efficiency in constructing carbon-nitrogen bonds. This guide provides a comprehensive overview and detailed protocols for the reductive amination of 4-(dimethylamino)butan-2-one hydrochloride, a versatile building block for synthesizing complex amines. We delve into the mechanistic rationale behind reagent selection, offer step-by-step experimental procedures for reactions with primary and secondary amines, and present troubleshooting insights. The protocols prioritize the use of sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent that enhances reaction control and minimizes side-product formation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this specific ketone in the synthesis of novel molecular entities.

Introduction to Reductive Amination

Reductive amination is a powerful method for preparing primary, secondary, and tertiary amines by reacting a carbonyl compound (an aldehyde or ketone) with an amine in the presence of a reducing agent.[1][2] The reaction proceeds through a two-step sequence:

-

Imine/Iminium Ion Formation: The amine nucleophilically attacks the carbonyl carbon of the ketone or aldehyde, forming a hemiaminal intermediate. This intermediate then dehydrates under mildly acidic conditions to form an imine (for primary amines) or an iminium ion (for secondary amines).[3]

-

Reduction: A hydride-based reducing agent selectively reduces the C=N double bond of the imine or iminium ion to yield the final amine product.[1]

The "one-pot" or direct approach, where the carbonyl, amine, and reducing agent are mixed together, is highly favored for its operational simplicity.[3][4][5] The success of this approach hinges on the choice of a reducing agent that reduces the iminium ion much faster than it reduces the starting carbonyl compound.[6][7] Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is an exemplary reagent for this purpose due to its mildness, selectivity, and tolerance for a wide range of functional groups.[6][7][8]

Reagent Profile: 4-(Dimethylamino)butan-2-one Hydrochloride

4-(Dimethylamino)butan-2-one hydrochloride is a bifunctional molecule containing a ketone and a tertiary amine. Its hydrochloride salt form offers distinct advantages in handling and reactivity.

-

Structure:

-

Physicochemical Properties: The hydrochloride salt structure significantly enhances its aqueous solubility compared to its free base form.[9] This property can be advantageous for certain reaction setups, although most reductive aminations are performed in anhydrous organic solvents. The compound is generally stable under standard laboratory conditions but is classified as harmful if swallowed and can cause skin and eye irritation.[10]

-

Handling Considerations: As the starting material is a hydrochloride salt, the amine is protonated. To liberate the free amine necessary for the initial nucleophilic attack on the carbonyl, a non-nucleophilic base (e.g., triethylamine (NEt₃), N,N-diisopropylethylamine (DIPEA)) must be added to the reaction mixture. Typically, one equivalent of base is sufficient to neutralize the HCl salt.

Mechanism of Reductive Amination with NaBH(OAc)₃

The diagram below illustrates the generally accepted mechanism for the one-pot reductive amination of a ketone with a primary amine using sodium triacetoxyborohydride. The process is catalyzed by the acetic acid that is either present as an impurity in the reagent or is deliberately added.

Caption: General mechanism of one-pot reductive amination.

The key to the success of NaBH(OAc)₃ lies in its chemoselectivity. The electron-withdrawing acetate groups moderate the reactivity of the borohydride, making it a poor reductant for ketones and aldehydes at neutral or slightly acidic pH.[7] However, it is highly effective at reducing the electron-deficient iminium ion, which forms in situ.[1][7]

Experimental Protocols

Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. 4-(Dimethylamino)butan-2-one hydrochloride is an irritant.[10] Sodium triacetoxyborohydride is water-sensitive and should be handled in a dry environment.

Protocol 1: Synthesis of a Tertiary Amine via Reaction with a Primary Amine

This protocol describes the reaction of 4-(dimethylamino)butan-2-one hydrochloride with a generic primary amine (e.g., benzylamine) to form a tertiary amine.

Materials:

-

4-(Dimethylamino)butan-2-one hydrochloride (1.0 equiv)

-

Primary Amine (e.g., Benzylamine, 1.1 equiv)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv)

-

Triethylamine (NEt₃, 1.1 equiv)

-

Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Workflow Diagram:

Caption: Experimental workflow for reductive amination.

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-(dimethylamino)butan-2-one hydrochloride (1.0 equiv).

-

Add anhydrous DCE or DCM (approx. 0.1 M concentration relative to the ketone).

-

Add the primary amine (1.1 equiv) followed by triethylamine (1.1 equiv) to the stirred suspension. Stir for 20-30 minutes at room temperature to allow for the formation of the free base and the initial imine.

-

In a single portion, add sodium triacetoxyborohydride (1.5 equiv) to the reaction mixture. Note: A slight exotherm may be observed.

-

Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS every 1-2 hours. Reactions are typically complete within 4-24 hours.

-

Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired tertiary amine.

Protocol 2: Synthesis of a Tertiary Amine via Reaction with a Secondary Amine

This protocol details the reaction with a secondary amine (e.g., morpholine) to form a different tertiary amine. The procedure is very similar, with slight adjustments.

Materials:

-

4-(Dimethylamino)butan-2-one hydrochloride (1.0 equiv)

-

Secondary Amine (e.g., Morpholine, 1.2 equiv)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv)

-

Triethylamine (NEt₃, 1.1 equiv)

-

Anhydrous 1,2-Dichloroethane (DCE)

-

Acetic Acid (optional, 1.0 equiv for less reactive amines)

Procedure:

-

Follow steps 1-3 from Protocol 1, using the secondary amine (1.2 equiv). For less reactive or sterically hindered secondary amines, adding acetic acid (1.0 equiv) can catalyze the formation of the iminium ion.[3][7]

-

Add sodium triacetoxyborohydride (1.5 equiv) and stir at room temperature. Reactions with secondary amines can sometimes be slower; gentle heating (40-50 °C) may be required if the reaction stalls at room temperature.

-

Monitor the reaction as described in Protocol 1.

-

Perform the aqueous work-up, extraction, and purification as detailed in steps 6-9 of Protocol 1.

Summary of Reaction Parameters & Troubleshooting

The success of the reductive amination can be influenced by several factors. The table below summarizes key parameters and provides troubleshooting advice.

| Parameter | Recommended Condition | Rationale & Troubleshooting |

| Solvent | DCE, DCM, THF, MeCN[3] | DCE and DCM are most common. THF is a good alternative. Protic solvents like methanol are generally avoided with NaBH(OAc)₃ due to reagent incompatibility.[11] |

| Reducing Agent | NaBH(OAc)₃ (STAB) | Mild and selective.[6] If the reaction is slow, check reagent quality. NaBH₃CN is an alternative but is more toxic.[6] NaBH₄ can be used but requires a two-step process to avoid reducing the starting ketone.[1][11] |

| Stoichiometry | Amine (1.1-1.2 eq), NaBH(OAc)₃ (1.5 eq) | A slight excess of the amine drives imine formation. An excess of the reducing agent ensures the reaction goes to completion. |

| Base (for HCl salt) | NEt₃, DIPEA (1.1 eq) | Required to neutralize the HCl and free the ketone's amine for reaction. Insufficient base will stall the reaction. |

| Temperature | Room Temperature | Most reactions proceed well at ambient temperature. Gentle heating (40-50 °C) can accelerate slow reactions, especially with hindered substrates. |

| pH | Weakly acidic (in situ) | Acetic acid, often present in NaBH(OAc)₃, catalyzes imine formation.[7] For very sluggish reactions, adding 1 equivalent of glacial acetic acid can be beneficial.[3] |

| Work-up | Basic quench (NaHCO₃) | Neutralizes any remaining acid and quenches the excess reducing agent. A basic wash helps ensure the amine product is in its free base form for efficient extraction. |

| Common Impurity | Unreacted Ketone | Indicates incomplete reaction. Try extending the reaction time, gentle heating, or adding a catalytic amount of acetic acid. |

| Common Impurity | Alcohol Side-product | Formation of 4-(dimethylamino)butan-2-ol. This suggests the reducing agent is reducing the ketone. This is rare with NaBH(OAc)₃ but can occur if the reagent is impure or if conditions are too harsh. |

Conclusion

The reductive amination of 4-(dimethylamino)butan-2-one hydrochloride using sodium triacetoxyborohydride is a reliable and high-yielding method for the synthesis of diverse tertiary amines. The operational simplicity of the one-pot procedure, combined with the mildness and selectivity of the reducing agent, makes it an attractive strategy in both academic and industrial research. By understanding the underlying mechanism and carefully controlling the reaction parameters as outlined in this guide, researchers can effectively utilize this protocol to generate novel amine-containing scaffolds for drug discovery and development.

References